(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile
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Overview
Description
“(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also has methoxyphenyl and nitrophenyl groups attached to it. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the thiazole ring and the various functional groups. The thiazole ring is a five-membered ring with sulfur and nitrogen atoms, which can contribute to the compound’s reactivity. The methoxyphenyl and nitrophenyl groups could also influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reactivity of the thiazole ring and the functional groups present. The nitro group is typically quite reactive and can undergo reduction reactions. The methoxy group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could make the compound more polar, while the methoxy group could contribute to its solubility in organic solvents .Scientific Research Applications
Synthesis and Structural Analysis
A study by Szukalski et al. (2015) discussed the synthesis and photoinduced birefringence in polymethyl methacrylate (PMMA) polymer doped with photoisomerizable pyrazoline derivatives. These derivatives, including compounds similar to the requested chemical structure, exhibit significant potential for photonic applications due to their ability to undergo conformational changes upon light excitation, which can be exploited in the development of optical switchers and data storage devices (Szukalski et al., 2015).
Catalytic and Biological Studies
Parveen et al. (2014) conducted stereoselective synthesis of Z-acrylonitrile derivatives, including detailed catalytic studies and investigation of their acetylcholinesterase (AChE) inhibition capabilities. This research provides insights into the compound's potential therapeutic applications, showcasing its ability to inhibit AChE, a key enzyme in the pathogenesis of neurodegenerative diseases such as Alzheimer's (Parveen et al., 2014).
Antimicrobial Activity
Vinusha et al. (2015) explored the antimicrobial activities of imino-4-methoxyphenol thiazole derived Schiff base ligands, demonstrating moderate activity against specific bacterial and fungal species. Although the study does not directly reference the exact chemical structure , it highlights the antimicrobial potential of structurally related thiazole derivatives (Vinusha et al., 2015).
Optical and Electronic Applications
Research by Ouyang et al. (2016) on aggregation-enhanced emission (AIE) effects of diphenylacrylonitrile derivatives underlines the compound's relevance in developing new materials for optoelectronic devices. The study illustrates how these compounds can undergo significant shifts in fluorescence upon the application of external stimuli, such as mechanical pressure, making them suitable for sensors and optical limiters (Ouyang et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-26-17-4-2-3-13(9-17)18-12-27-19(22-18)14(10-20)11-21-15-5-7-16(8-6-15)23(24)25/h2-9,11-12,21H,1H3/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRSQDAPQDGRCN-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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